(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Chiral purity Enantiomeric excess Peptide synthesis

Failed SPPS campaigns arise when racemic or wrong-enantiomer β-amino acids disrupt helical folding and 19F NMR assignments. (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl (CAS 331763-69-0) eliminates this risk: • ≥96% ee secures uniform 12/14-helix secondary structures for reproducible foldamer design • para-19F NMR resonance at ~-117 ppm enables residue-specific membrane interaction studies without 13C/15N labeling • +0.4 cLogP shift vs. non-fluorinated analog for SAR hydrophobicity tuning without steric alteration Standardized hydrochloride salt ensures batch-to-batch solubility consistency.

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
CAS No. 331763-69-0
Cat. No. B1437851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
CAS331763-69-0
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)F.Cl
InChIInChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
InChIKeyQCJJUEQWIMCTAA-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-D-β-homophenylalanine hydrochloride Overview


(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS 331763-69-0), also designated 4-Fluoro-D-β-homophenylalanine hydrochloride or D-β-HomoPhe(4-F)-OH·HCl, is an enantiomerically pure, fluorinated β-amino acid building block supplied as the hydrochloride salt . It belongs to the β-homophenylalanine class and is utilized primarily in solid-phase peptide synthesis (SPPS), peptidomimetic design, and 19F NMR probe development, where its (R) configuration, backbone-extended structure, and para-fluorophenyl substituent confer distinct conformational and electronic properties relative to natural α-amino acids and non-fluorinated analogs [1].

Why 4-Fluoro-D-β-homophenylalanine Cannot Be Replaced


Generic substitution of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride with its (S)-enantiomer, racemic mixture, or non-fluorinated β-homophenylalanine is not functionally equivalent. The (R) absolute configuration is critical for maintaining the desired secondary structure in β-peptide foldamers; inversion to the (S)-form can disrupt helical handedness and recognition surfaces [1]. The para-fluorine atom is not an inert label—it alters the electron density of the aromatic ring, modifies side-chain hydrophobicity, and provides a sensitive 19F NMR reporter whose chemical shift responds to local environment changes in a manner distinct from ortho- or meta-fluorinated regioisomers [2]. Consequently, procurement of the specific enantiomer with defined halogen regiochemistry is mandatory for reproducible structural biology and medicinal chemistry outcomes.

4-Fluoro-D-β-homophenylalanine vs. Analogs: Key Evidence


Enantiomeric Purity vs. Racemic Mixture

The target compound is supplied with a certified enantiomeric purity of ≥98% (HPLC), corresponding to an enantiomeric excess (ee) of ≥96% for the (R)-enantiomer . In contrast, the racemic mixture (CAS 682804-76-8) contains a 1:1 ratio of (R)- and (S)-enantiomers (ee = 0%), which cannot recapitulate the homochiral environment required for stereoselective peptide folding or target recognition [1].

Chiral purity Enantiomeric excess Peptide synthesis

Optical Rotation: (R)- vs. (S)-Enantiomer

The (R)-enantiomer hydrochloride salt exhibits a specific optical rotation of approximately +11° (c = 1, H2O) at the sodium D-line , whereas the (S)-enantiomer free base (CAS 270062-83-4) shows a rotation of approximately -10° (c = 1, H2O) . This sign inversion provides a simple polarimetric identity check that the racemic mixture (rotation ≈ 0°) cannot satisfy.

Optical rotation Stereochemical identity Quality control

19F NMR Shift: Regioisomer Comparison

The para-fluoro substituent in the target compound produces a 19F NMR resonance at approximately -117 ppm (relative to CFCl3) in aqueous buffer, whereas the ortho-fluoro analog (2-fluoro-D-β-homophenylalanine, CAS 331763-62-3) resonates near -120 ppm and the meta-fluoro analog (3-fluoro-D-β-homophenylalanine) near -113 ppm [1]. These distinct chemical shift windows allow unambiguous identification of the regioisomer by 19F NMR without chromatographic separation.

19F NMR Chemical shift Regioisomer differentiation

Proteolytic Stability: β- vs. α-Amino Acid Peptides

β-Peptides incorporating β-homophenylalanine residues demonstrate complete resistance to degradation by common serine proteases (trypsin, chymotrypsin, elastase) over 24-hour incubation at 37°C, whereas the corresponding α-peptide controls are fully degraded within 2 hours under identical conditions [1]. The target compound, as a β-amino acid, confers this stability advantage when incorporated into peptide backbones.

Proteolytic stability β-peptides Enzymatic degradation

Hydrophobicity Impact of 4-Fluoro Substitution

Introduction of the 4-fluoro substituent onto the D-β-homophenylalanine scaffold increases the calculated logP (cLogP) by approximately 0.3–0.5 units relative to the non-fluorinated parent (cLogP ~ -1.5 for D-β-Homophenylalanine vs. ~ -1.1 for the 4-fluoro derivative) [1]. This moderate hydrophobicity enhancement facilitates partitioning into membrane-mimetic environments while retaining sufficient aqueous solubility for solid-phase peptide synthesis.

Hydrophobicity Fluorination effect LogP

Application Scenarios for 4-Fluoro-D-β-homophenylalanine


Stereochemically Defined β-Peptide Foldamer Synthesis

The ≥96% enantiomeric excess of the (R)-enantiomer ensures a single helical handedness in β-peptide oligomers, which is essential for reproducing predictable 12-helix or 14-helix secondary structures . The specific optical rotation of +11° provides a rapid quality check before initiating costly solid-phase synthesis campaigns.

19F NMR Probe Incorporation in Membrane-Active Peptides

The para-fluorophenyl group provides a 19F NMR resonance at approximately -117 ppm, well-separated from ortho- and meta-fluoro regioisomers, enabling unambiguous residue-specific assignment in peptides interacting with lipid bilayers [1]. This is critical for studying peptide orientation and dynamics in membrane environments without 13C or 15N isotopic labeling.

Protease-Resistant Peptidomimetic Lead Optimization

Replacement of a natural L-phenylalanine residue with (R)-3-amino-4-(4-fluorophenyl)butanoic acid in a bioactive peptide sequence is expected to extend the proteolytic half-life from <2 hours to >24 hours based on class-level evidence for β-amino acid-containing peptides [2]. The fluorine atom simultaneously serves as a metabolic stabilizer and a 19F NMR or PET imaging handle.

Hydrophobic Fine-Tuning in Peptide-Drug Conjugates

The cLogP increase of approximately 0.4 units relative to non-fluorinated D-β-homophenylalanine allows incremental adjustment of peptide hydrophobicity for optimized cellular uptake or payload encapsulation without altering the core pharmacophore geometry [3]. This supports structure-activity relationship (SAR) studies where logP modulation is required independently of side-chain sterics.

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